molecular formula C10H16N2NaO14P3 B8226325 sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

Cat. No.: B8226325
M. Wt: 504.15 g/mol
InChI Key: PSQBKQWNJWENKT-HNPMAXIBSA-M
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Description

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt is a nucleoside triphosphate that plays a crucial role in the synthesis of DNA. It is one of the four nucleoside triphosphates used in the in vivo synthesis of DNA. This compound is essential for DNA replication and repair, making it a vital component in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt can be synthesized through the phosphorylation of thymidine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

Industrial production of thymidine 5’- (tetrahydrogen triphosphate), sodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like POCl3 and bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of thymidine, such as thymidine monophosphate (TMP) and thymidine diphosphate (TDP) .

Scientific Research Applications

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, providing the necessary thymidine residues for the formation of the DNA double helix. The compound also participates in the repair of damaged DNA by filling in gaps and ensuring the integrity of the genetic material .

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine 5’-triphosphate (dATP): Another nucleoside triphosphate used in DNA synthesis.

    Deoxyguanosine 5’-triphosphate (dGTP): A nucleoside triphosphate involved in DNA replication.

    Deoxycytidine 5’-triphosphate (dCTP): A nucleoside triphosphate essential for DNA synthesis.

Uniqueness

Thymidine 5’- (tetrahydrogen triphosphate), sodium salt is unique in its role as the only nucleoside triphosphate that does not have a corresponding ribonucleoside triphosphate. This is because uridine triphosphate (UTP) is used instead of thymidine’s 5-methylation .

Properties

IUPAC Name

sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQBKQWNJWENKT-HNPMAXIBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2NaO14P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18423-43-3
Record name Thymidine 5â?²-triphosphate sodium salt
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